molecular formula C22H20N2O6 B2658204 2-((6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-2-yl)methoxy)acetic acid CAS No. 842976-34-5

2-((6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-2-yl)methoxy)acetic acid

Cat. No.: B2658204
CAS No.: 842976-34-5
M. Wt: 408.41
InChI Key: ZHQOPCRBZJDVJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-((6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-2-yl)methoxy)acetic acid is a structurally complex molecule integrating a chromen-4-one core, a 1-methylbenzimidazole substituent, and a methoxyacetic acid side chain. Chromen-4-one derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The methoxyacetic acid group may improve solubility and bioavailability compared to ester or alkyl variants .

Properties

IUPAC Name

2-[[6-ethyl-7-hydroxy-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-2-yl]methoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O6/c1-3-12-8-13-17(9-16(12)25)30-18(10-29-11-19(26)27)20(21(13)28)22-23-14-6-4-5-7-15(14)24(22)2/h4-9,25H,3,10-11H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQOPCRBZJDVJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1O)OC(=C(C2=O)C3=NC4=CC=CC=C4N3C)COCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-2-yl)methoxy)acetic acid is a derivative of chromenone, which has garnered attention for its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C23H22N2O5
  • Molecular Weight : 392.4 g/mol
  • CAS Number : 610758-26-4

Physical Properties

PropertyValue
Boiling Point555.2 ± 60.0 °C
Density1.33 ± 0.1 g/cm³
pKa7.07 ± 0.20

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, often utilizing microwave-assisted synthesis to enhance reaction rates and yields while minimizing by-products. Common solvents include ethanol and dimethyl sulfoxide, with various catalysts employed to facilitate the formation of the desired product .

Anti-Cancer Activity

Research indicates that chromenone derivatives exhibit significant anti-cancer properties. For instance, similar compounds have demonstrated potent inhibition against cancer-related targets such as Janus kinases and phosphoinositide 3 kinases, which play crucial roles in cancer cell proliferation and survival .

In a study involving MCF cell lines , it was observed that the compound accelerated apoptosis in a dose-dependent manner. Tumor growth suppression was also noted in animal models treated with this compound . Another investigation highlighted its efficacy against A549 lung cancer cells , where derivatives exhibited IC50 values as low as 25.72±3.95μM25.72\pm 3.95\,\mu M .

The mechanisms through which this compound exerts its anti-cancer effects include:

  • Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells.
  • Induction of Apoptosis : It promotes programmed cell death through intrinsic pathways.
  • Targeting Kinase Pathways : Inhibition of crucial signaling pathways involved in tumor growth and metastasis.

Case Studies

A notable case study conducted on similar benzimidazole derivatives showed their potential to inhibit androgen receptor functions in prostate cancer cells (PC-3 and LNCaP), with IC50 values reported at 12.19±0.25μM12.19\pm 0.25\,\mu M and 11.2±0.13μM11.2\pm 0.13\,\mu M, respectively .

Additionally, another study reported that compounds with structural modifications similar to our target compound showed significant cytotoxicity against glioblastoma cell lines, indicating a promising avenue for further research .

Scientific Research Applications

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer properties of compounds similar to 2-((6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-2-yl)methoxy)acetic acid. For instance:

  • Mechanism of Action : The compound exhibits cytotoxic effects on various cancer cell lines, including MCF cells, by inducing apoptosis. Flow cytometry studies have shown that it accelerates cell death in a dose-dependent manner .
Cell LineIC50 (μM)
MCF25.72
U8745.2

Anti-inflammatory Properties

Compounds in this class have demonstrated significant anti-inflammatory effects, potentially through the inhibition of cyclooxygenase enzymes (COX). Studies indicate that derivatives can reduce COX activity significantly:

CompoundCOX Inhibition (%)IC50 (μM)
Compound A85.913.11
Compound B25.91Not specified

This suggests that the compound may be effective in treating inflammatory diseases.

Antimicrobial Activity

The compound has shown promising results against various microbial strains, indicating its potential as an antimicrobial agent:

MicroorganismMIC (μg/mL)
Staphylococcus aureus40
Pseudomonas aeruginosa500
Escherichia coli200

The presence of the benzimidazole moiety is believed to enhance its interaction with microbial targets, leading to increased efficacy.

Case Study 1: Anti-Cancer Efficacy

In a study conducted by Ribeiro Morais et al., the anti-cancer efficacy of a similar benzimidazole derivative was evaluated in tumor-bearing mice. The results demonstrated significant suppression of tumor growth when treated with the compound, validating its potential as an anti-cancer therapeutic agent .

Case Study 2: Inhibition of Inflammatory Pathways

A study published in ACS Omega explored various benzimidazole derivatives and their capacity to inhibit inflammatory pathways through COX inhibition. The findings suggested that modifications to the benzimidazole structure could enhance anti-inflammatory properties, making these compounds valuable in treating chronic inflammatory conditions .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Chromen-4-One Derivatives with Benzimidazole Substituents

  • 6-Ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one (CAS 139399-43-2): Structure: Shares the chromen-4-one and 1-methylbenzimidazole groups but lacks the methoxyacetic acid side chain. Synthesis: Prepared via condensation reactions, with yields influenced by substituent reactivity .
  • L-Alanine Ester Derivative (CAS 139399-44-3) :

    • Structure : Features an alanine ester instead of the acetic acid group.
    • Properties : Esterification may enhance membrane permeability but requires metabolic activation (hydrolysis) for bioactivity. The target compound’s free carboxylic acid group offers direct ionization, favoring solubility in physiological environments .

Chromenone Derivatives with Varied Substituents

  • [(6-Chloro-4-Ethyl-2-Oxo-2H-Chromen-7-yl)Oxy]Acetic Acid (): Structure: Chloro and ethyl substituents on the chromenone core, with an acetic acid side chain. However, the absence of the benzimidazole ring reduces π-π stacking capabilities, a key feature in the target compound’s design .
  • 2-[4-Methyl-7-[(2-Methylnaphthalen-1-yl)Methoxy]-2-Oxochromen-3-yl]Acetic Acid (CAS 735269-97-3) :

    • Structure : Naphthalenylmethoxy group introduces bulkier aromaticity.
    • Properties : Increased lipophilicity and steric hindrance may reduce target affinity compared to the benzimidazole-containing compound .

Benzimidazole-Containing Compounds with Carboxylic Acid Chains

  • 4-(5-(Benzyl(2-Hydroxyethyl)Amino)-1-Methyl-1H-Benzo[d]Imidazol-2-yl)Butanoic Acid (): Structure: Butanoic acid chain instead of methoxyacetic acid. Comparison: The longer aliphatic chain may alter pharmacokinetics, increasing half-life but reducing solubility. The target compound’s shorter chain balances hydrophilicity and metabolic stability .

Data Table: Key Properties of Target Compound and Analogues

Compound Name / CAS Molecular Formula Key Substituents Melting Point (°C) Yield (%) Solubility (Predicted)
Target Compound C₂₂H₂₀N₂O₇ Methoxyacetic acid, 1-methylbenzimidazole Not Reported Not Reported Moderate (polar groups)
6-Ethyl-7-hydroxy-...-4-one (139399-43-2) C₁₈H₁₄N₂O₃ None (core structure) Not Reported 32 Low (lipophilic)
L-Alanine Ester (139399-44-3) C₂₄H₂₃N₃O₆ Alanine ester Not Reported Not Reported Low (ester)
[(6-Chloro-4-ethyl...]acetic acid C₁₄H₁₃ClO₅ Chloro, ethyl Not Reported Not Reported Moderate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.